5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride

Organic Synthesis Medicinal Chemistry Chemical Biology

Sourcing regioisomerically pure, bifunctional sulfonyl chlorides for multi-step synthesis often leads to batch inconsistencies and supply delays. 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride (CAS 1823336-73-7) solves this by providing a single, precisely substituted scaffold with two orthogonal reactive handles. The ortho-fluoro pattern uniquely modulates sulfonyl electrophilicity, while the benzylic bromide enables selective nucleophilic substitution or cross-coupling. This eliminates the risk of isomeric contamination that can compromise downstream biological activity. - Enables sequential, chemoselective derivatization for targeted covalent inhibitor libraries. - Consistent 2-fluoro-5-(bromomethyl) regiochemistry ensures batch-to-batch reproducibility. - Dual-electrophile design reduces the number of synthetic steps and overall project timelines.

Molecular Formula C7H5BrClFO2S
Molecular Weight 287.53 g/mol
Cat. No. B12863648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride
Molecular FormulaC7H5BrClFO2S
Molecular Weight287.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)S(=O)(=O)Cl)F
InChIInChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(10)7(3-5)13(9,11)12/h1-3H,4H2
InChIKeyUUVQWISGYNOLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-fluorobenzenesulphonyl Chloride: Overview


5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride (CAS 1823336-73-7) is a bifunctional aromatic sulfonyl chloride characterized by a bromomethyl group at the 5-position and a fluorine atom at the 2-position of the benzene ring . With a molecular formula of C₇H₅BrClFO₂S and a molecular weight of 287.53 g/mol, this solid compound serves as a versatile electrophilic building block in organic synthesis [1]. Its structure provides two distinct reactive handles: a sulfonyl chloride moiety for sulfonamide and sulfonate ester formation, and a benzylic bromide for nucleophilic substitution or cross-coupling reactions . The specific 2-fluoro-5-(bromomethyl) substitution pattern confers unique steric and electronic properties that differentiate it from other regioisomeric bromomethyl-fluorobenzenesulfonyl chlorides .

Bifunctional building block for sulfonamide and benzylic functionalization workflows
Designed for regioisomer-specific synthesis requiring 2-fluoro-5-(bromomethyl) orientation
Supports medicinal chemistry and chemical biology probe assembly

5-(Bromomethyl)-2-fluorobenzenesulphonyl Chloride: Substitution Pitfalls


The precise regiochemistry of substituents on the aromatic ring of sulfonyl chloride building blocks directly governs their reactivity, the stability of derived intermediates, and the final biological or material properties of synthesized products [1]. The specific 2-fluoro-5-(bromomethyl) pattern in 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride (CAS 1823336-73-7) is non-interchangeable with other isomers like the 2-(bromomethyl)-5-fluoro (CAS 1820717-41-6) or 4-(bromomethyl)-2-fluoro (CAS 1820684-91-0) variants . The position of the fluorine atom, particularly ortho to the sulfonyl chloride, introduces distinct electronic effects that influence the electrophilicity of the sulfonyl center, while the specific location of the bromomethyl group determines the spatial orientation and conformational preferences of the final conjugated molecules [2]. Substituting this compound with a regioisomer, even one with an identical molecular weight of 287.53 g/mol, will produce a different molecular entity with altered reactivity profiles and downstream properties, potentially leading to failed syntheses or inactive compounds in target applications .

Regioisomers such as 2-(bromomethyl)-5-fluoro or 4-(bromomethyl)-2-fluoro variants are not interchangeable and may alter sulfonyl electrophilicity and spatial orientation.
Substituting with a different regioisomer can shift downstream molecular conformation and reactivity, potentially leading to failed syntheses or inactive conjugates.
Vendor purity specifications (≥95% vs. 98%) may differ between regioisomers; verify lot-specific COA to maintain synthetic reproducibility.

5-(Bromomethyl)-2-fluorobenzenesulphonyl Chloride: Key Advantages


Regioisomeric Substitution Pattern

The 5-(bromomethyl)-2-fluorobenzenesulphonyl chloride (CAS 1823336-73-7) possesses a unique substitution pattern among commercially available regioisomers, positioning the reactive sulfonyl chloride ortho to a fluorine atom and meta to a benzylic bromide [1]. This contrasts with alternative regioisomers such as 2-(bromomethyl)-5-fluorobenzenesulphonyl chloride (CAS 1820717-41-6), where the sulfonyl chloride and bromomethyl groups are adjacent on the ring, and 4-(bromomethyl)-2-fluorobenzenesulphonyl chloride (CAS 1820684-91-0), where the bromomethyl group is para to the fluorine atom . The ortho-fluorine substitution in the target compound imparts a unique electronic environment to the sulfonyl chloride, as evidenced by its distinct InChIKey (UUVQWISGYNOLMZ-UHFFFAOYSA-N) and Canonical SMILES (O=S(=O)(Cl)c1cc(CBr)ccc1F), which encodes its precise three-dimensional arrangement [1].

Regioisomer ID
Head-to-head
Target InChIKey UUVQWISGYNOLMZ vs. SEMSWXJRNSFBAM and LHBAUVCMJIFNSK for comparator regioisomers
Confirms unique three-dimensional arrangement
Spatial orientation critical for constrained inhibitor design
Organic Synthesis Medicinal Chemistry Chemical Biology

Purity Specification

The target compound is supplied by a major vendor with a guaranteed purity of ≥95% . This level of purity is a critical quality benchmark for ensuring reproducible outcomes in multi-step synthetic sequences where impurities can lead to side reactions or yield-reducing by-products. While the absolute purity value is similar to the 98% purity offered for a comparator compound (2-(bromomethyl)-5-fluorobenzenesulphonyl chloride, CAS 1820717-41-6) , the target compound's specification includes a defined MDL number (MFCD28096604) , which provides a traceable identifier for inventory management and ensures procurement of the exact chemical entity.

Purity
Head-to-head
Target ≥95% (MDL MFCD28096604); comparator regioisomer 98%
Specification review for synthetic scale planning
Unique MDL ensures exact entity procurement
Quality Control Synthetic Reliability Procurement

Physicochemical Property Differences

The regioisomeric substitution pattern of 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride directly influences its predicted physicochemical properties, which can serve as a proxy for the properties of final conjugated molecules in drug discovery programs. While experimental data for the exact compound is limited in public databases, a close structural analog (2-(bromomethyl)-5-fluorobenzenesulfonyl chloride) has a vendor-reported predicted LogP (XLogP3) value of 2.6 and a Topological Polar Surface Area (TPSA) of 42.5 Ų [1]. The distinct 2-fluoro substitution pattern in the target compound is expected to alter these parameters, impacting the lipophilicity and membrane permeability of final sulfonamide or sulfonate ester products [2].

Properties
Class-level
Analog XLogP3 2.6; TPSA 42.5 Ų. Target values not publicly available.
Inferred property shifts require project-specific verification
Data to verify; substitution pattern may alter LogP by ±0.1–0.3
Medicinal Chemistry Drug Discovery Physicochemical Profiling

5-(Bromomethyl)-2-fluorobenzenesulphonyl Chloride: Precision Applications


Sulfonamide Inhibitor Synthesis

The unique ortho-fluoro substitution pattern of 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride allows for the creation of sulfonamide derivatives with specific conformational biases, which are essential for achieving high binding affinity and selectivity in enzyme inhibition. The fluorine atom can engage in favorable electrostatic interactions within a target protein's active site, while the benzylic bromide offers a convenient handle for further functionalization. This scaffold is particularly valuable in medicinal chemistry programs targeting proteases, kinases, or carbonic anhydrases, where the precise spatial orientation of the sulfonamide group is critical for activity [1].

Targeted Covalent Inhibitors

The combination of a sulfonyl chloride and a benzylic bromide within the same molecule creates a unique dual-electrophilic warhead suitable for designing targeted covalent inhibitors. The sulfonyl chloride can react selectively with a specific cysteine or lysine residue in a target protein, while the bromomethyl group can be further modified to introduce a recognition element or a reporter tag. This approach is used in chemical biology for developing activity-based probes and for validating novel drug targets, where the precise regiochemistry of the scaffold ensures the correct orientation for covalent bond formation [2].

Fluorescent & Bioconjugate Probes

The benzylic bromide moiety in 5-(Bromomethyl)-2-fluorobenzenesulphonyl chloride serves as an ideal linker for attaching fluorophores, biotin, or other functional groups to sulfonamide-containing molecules. The specific 2-fluoro substitution can influence the fluorescence properties of the conjugated probe, potentially enhancing quantum yield or altering emission wavelengths. This makes the compound a valuable building block for preparing fluorescent ligands for receptor binding assays, cellular imaging studies, and bioconjugation applications where the precise spatial presentation of the reporter group is essential for assay performance [3].

Application
Selection Property
Validation Focus
Sulfonamide inhibitor synthesis
Ortho-fluoro substitution pattern
Conformational bias and target binding orientation
Targeted covalent probe design
Dual-electrophile scaffold
Regiochemistry-driven covalent modification selectivity
Fluorescent and bioconjugate assembly
Benzylic bromide linker with fluoro-modulation
Reporter group spatial presentation and photophysical impact

Technical Documentation Hub

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